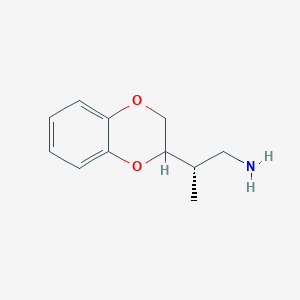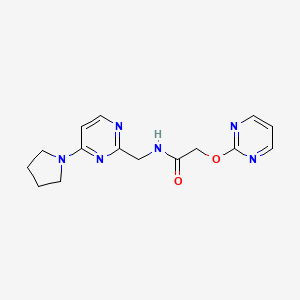
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine, also known as DBP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine acts by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of serotonin and norepinephrine in the brain, which suggests that it may be useful in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine in lab experiments is that it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the development of new treatments for psychiatric disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Future Directions
There are several future directions for (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine research. One direction is to further investigate its mechanism of action and how it affects neurotransmitter levels in the brain. Another direction is to study its potential use in the treatment of other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, research could focus on developing more efficient synthesis methods for this compound and its analogs. Finally, studies could investigate the potential of this compound as a tool for studying the neurobiology of psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. Its mechanism of action involves inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels. This compound has been found to have anxiolytic and antidepressant effects in animal models and may be a potential candidate for the development of new treatments for psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine can be synthesized using a reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 1,2-diaminopropane. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-amine has been used in various scientific research applications, including as a potential treatment for depression, anxiety, and other psychiatric disorders. This compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI), which makes it a potential candidate for the treatment of these disorders.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUHWBVQMWGUEV-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2631546.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)


![2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2631555.png)
![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2631561.png)
